molecular formula C7H9F3O B120454 4-(Trifluoromethyl)cyclohexanone CAS No. 75091-99-5

4-(Trifluoromethyl)cyclohexanone

Cat. No. B120454
CAS RN: 75091-99-5
M. Wt: 166.14 g/mol
InChI Key: IPQDZFUZVJKAKZ-UHFFFAOYSA-N
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Description

4-(Trifluoromethyl)cyclohexanone is a chemical compound that is part of a broader class of trifluoromethylated organic compounds. These compounds are of significant interest due to their utility in various chemical syntheses and applications in material science. The trifluoromethyl group imparts unique electronic and physical properties to the molecules, making them valuable in the development of pharmaceuticals, agrochemicals, and advanced materials .

Synthesis Analysis

The synthesis of trifluoromethylated cyclohexanones and related compounds has been explored through various methods. One approach involves the TiCl(4)-mediated formal [3 + 3] cyclocondensation of 1,3-bis(trimethylsilyloxy)-1,3-butadienes with 4,4-dimethoxy-1,1,1-trifluorobut-3-en-2-one, leading to the formation of functionalized salicylates and phenols . Another method demonstrates the synthesis of 5-(trifluoromethyl)cyclohexane-1,3-dione and related compounds from the sodium salt of methyl or ethyl-4-hydroxy-2-oxo-6-(trifluoromethyl)cyclohex-3-en-1-oate, which serve as reactive intermediates for further chemical transformations . Additionally, the synthesis of novel polyamides derived from aromatic diamines with a trifluoromethyl pendent group showcases the incorporation of the trifluoromethylated cyclohexanone structure into polymeric materials .

Molecular Structure Analysis

The molecular structure of trifluoromethylated cyclohexanones has been studied using various analytical techniques. X-ray diffraction analysis has been employed to determine the solid-state structure of related compounds, such as 4-phenyl-2,6-bis(trifluoroacetyl)cyclohexanone and its dilithium salt, revealing a highly delocalized double U-enol(ate) form . The crystal structure of a 4-hydroxy derivative of a trifluoromethylated cyclohexanone has also been determined, showing an asymmetric chair conformation of the cyclohexanone ring .

Chemical Reactions Analysis

Trifluoromethylated cyclohexanones participate in various chemical reactions due to their reactive nature. For instance, the addition of enamines of cyclohexanones to 4-ethoxy-1,1,1-trifluorobut-3-ene-2-one results in highly diastereoselective synthesis of substituted bicyclo[3.3.1]nonan-9-ones . The reactivity of these compounds is further highlighted in the context of polymer synthesis, where they are used as monomers for superacid mediated polyhydroxyalkylation .

Physical and Chemical Properties Analysis

The physical and chemical properties of trifluoromethylated cyclohexanones are influenced by the presence of the trifluoromethyl group. These compounds exhibit good solubility in polar aprotic solvents and have been used to synthesize polymers with low dielectric constants, high thermal stability, and excellent mechanical properties . The presence of the trifluoromethyl group also affects the electronic structure of the molecules, as seen in the case of conducting polymers based on 4-tertiary butyl-cyclohexanone moiety .

Scientific Research Applications

Catalytic Applications

4-(Trifluoromethyl)cyclohexanone plays a role in catalytic processes, particularly in oxidation reactions. It has been studied in the context of cyclohexane oxidation, an important industrial process for producing cyclohexanol and cyclohexanone. These compounds are key intermediates in the production of nylon 6 and nylon 6,6. Research has focused on optimizing the catalysts and reaction conditions to improve selectivity and yield while minimizing environmental impact. Metal and metal oxide catalysts, including gold nanoparticles supported on silica, have shown promising results in terms of selectivity and conversion rates (A. Abutaleb & M. Ali, 2021).

Environmental and Energy Applications

In environmental applications, 4-(Trifluoromethyl)cyclohexanone-related compounds have been investigated for their potential in bioremediation, particularly in the degradation of pollutants. Cyanobacterial consortia capable of degrading oil components in oil-polluted sites have been studied, with cyanobacteria facilitating the degradation process by providing necessary resources to associated bacteria (R. Abed, S. Dobretsov, & K. Sudesh, 2009). Additionally, the potential of cyanobacterial hydrogen as an alternative energy source has been recognized, highlighting the role of such compounds in advancing renewable energy technologies.

Material Science Applications

In material science, 4-(Trifluoromethyl)cyclohexanone-related compounds have been explored for their use in developing advanced materials. Polyhydroxyalkanoates, for example, have been identified as substitutes for non-biodegradable petrochemical-based plastics, with certain strains of cyanobacteria showing the ability to accumulate these compounds, offering a sustainable alternative for material production (R. Abed, S. Dobretsov, & K. Sudesh, 2009).

Photocatalysis

Graphitic carbon nitride (g-C3N4)-based photocatalysts have seen extensive research due to their utility in driving various reduction and oxidation reactions under light irradiation. These photocatalysts have applications in water splitting, pollutant degradation, carbon dioxide reduction, and selective organic transformations, showcasing the versatility of 4-(Trifluoromethyl)cyclohexanone-related compounds in photocatalytic applications (Jiuqing Wen, Jun Xie, Xiaobo Chen, & Xin Li, 2017).

Safety and Hazards

4-(Trifluoromethyl)cyclohexanone is classified as an Aquatic Acute 1 hazard . It is a combustible liquid and has a flash point of 76.7 °C . It is recommended to avoid breathing its dust, fume, gas, mist, vapors, or spray . Protective measures such as wearing protective gloves, clothing, and eye/face protection are advised .

properties

IUPAC Name

4-(trifluoromethyl)cyclohexan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9F3O/c8-7(9,10)5-1-3-6(11)4-2-5/h5H,1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPQDZFUZVJKAKZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)CCC1C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9F3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00380536
Record name 4-(trifluoromethyl)cyclohexanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00380536
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

166.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(Trifluoromethyl)cyclohexanone

CAS RN

75091-99-5
Record name 4-(trifluoromethyl)cyclohexanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00380536
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(trifluoromethyl)cyclohexanone
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Synthesis routes and methods

Procedure details

To a solution of 4-Trifluoromethylcyclohexanol (4.5 g, 26.7 mmol) in DCM (100 ml) was added Dess-Martin periodinane (13.6 g, 32 mmol), and stirred at rt for 2 h. After the reaction finished, the reaction mixture was concentrated in vacuo, sodium thiosulfate aqueous solution and diethylether were added and stirred at rt for 30 min, and extracted with diethylether. The organic layer was dried over MgSO4, concentrated in vacuo at rt to give the title compound (4.2 g, 94.6%).
Quantity
4.5 g
Type
reactant
Reaction Step One
Quantity
13.6 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Yield
94.6%

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